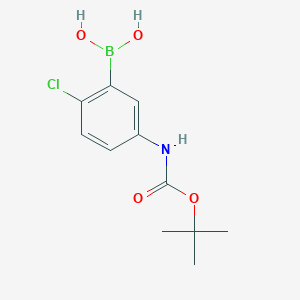

(5-((tert-Butoxycarbonyl)amino)-2-chlorophenyl)boronic acid

Description

Properties

IUPAC Name |

[2-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BClNO4/c1-11(2,3)18-10(15)14-7-4-5-9(13)8(6-7)12(16)17/h4-6,16-17H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNSNEPLTJACPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)NC(=O)OC(C)(C)C)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-((tert-Butoxycarbonyl)amino)-2-chlorophenyl)boronic acid typically involves the following steps:

Protection of the Amino Group: The amino group on the phenyl ring is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.

Introduction of the Boronic Acid Group: The chlorinated phenyl ring is then subjected to a borylation reaction, often using a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(5-((tert-Butoxycarbonyl)amino)-2-chlorophenyl)boronic acid can undergo various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.

Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as sodium hydroxide or potassium carbonate, used to deprotonate the boronic acid group.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

Scientific Research Applications

(5-((tert-Butoxycarbonyl)amino)-2-chlorophenyl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-((tert-Butoxycarbonyl)amino)-2-chlorophenyl)boronic acid involves its ability to form reversible covalent bonds with biological targets. The boronic acid group can interact with hydroxyl or amino groups in proteins, forming stable complexes that inhibit enzyme activity. This property is particularly useful in the design of enzyme inhibitors .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Structural and Functional Group Variations

The following boronic acids share structural similarities with the target compound, differing primarily in substituents, ring systems, or protective groups:

Key Comparative Insights

Substituent Effects

- Chlorine vs. Fluorine : The target compound’s chlorine substituent (σₚ = 0.23) is less electronegative than fluorine (σₚ = 0.06) but introduces greater steric hindrance. This may reduce reactivity in Suzuki couplings compared to the fluoro analog .

- Boc Protection: Unlike the unprotected amino group in (5-Amino-2,4-dichlorophenyl)boronic acid , the Boc group in the target compound prevents unwanted side reactions (e.g., oxidation) but requires acidic conditions for deprotection.

Ring System Differences

- Phenyl vs. However, the phenyl backbone of the target compound offers greater stability in aromatic cross-couplings.

Purity and Stability

- Purity levels range from 95% to 98% across analogs. The Boc-protected compounds (target and furan derivative) require stringent storage (e.g., refrigeration for the furan analog ), whereas the dichloro amino variant may degrade faster due to its unprotected NH₂ group.

Research Findings and Implications

- Synthetic Utility : The Boc group in the target compound enables selective functionalization, as seen in ’s Boc-deprotection methodology (60% yield via TFA treatment) . This parallels strategies for analogs like the furan derivative .

- Cost Considerations : While pricing data for the target compound is unavailable, the thiophene-based boronic acid is priced at $349/1000 mg, suggesting Boc-protected derivatives may command higher costs due to synthesis complexity.

- Reactivity in Cross-Couplings: The chlorine substituent’s moderate electron-withdrawing effect likely positions the target compound between the highly reactive fluoro analog and the less reactive dichloro-amino variant .

Biological Activity

(5-((tert-Butoxycarbonyl)amino)-2-chlorophenyl)boronic acid is a compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural features and biological activity. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a boronic acid functional group attached to a chlorinated phenyl ring, with a tert-butoxycarbonyl (Boc) protected amino group. This unique structure contributes to its stability and reactivity in various biological contexts.

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₁₅BClNO₄ |

| CAS Number | 2246849-87-4 |

| Molecular Weight | 257.6 g/mol |

| Purity | 97% |

The biological activity of this compound primarily arises from its ability to form reversible covalent bonds with biological targets. The boronic acid group can interact with hydroxyl or amino groups in proteins, forming stable complexes that inhibit enzyme activity. This property is particularly useful in the design of enzyme inhibitors, making it a candidate for drug development.

Enzyme Inhibition

Research has shown that this compound can act as an inhibitor for various enzymes. For instance, it has been investigated for its potential to inhibit proteases, which are critical in many physiological processes and disease states.

- Protease Inhibition : The compound has shown promising results in inhibiting serine proteases, which play essential roles in inflammation and cancer progression.

- Selectivity : Studies indicate that it exhibits selectivity towards certain proteases over others, which may minimize off-target effects and enhance therapeutic efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

-

In vitro Studies : It has demonstrated significant inhibitory effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer), with IC₅₀ values indicating potent antiproliferative activity.

Cell Line IC₅₀ Value (μM) MDA-MB-231 0.126 MCF10A (non-cancer) >2.4 - Mechanism : The compound's mechanism involves the induction of apoptosis in cancer cells, potentially through the activation of caspase pathways.

Case Studies

- Study on MDA-MB-231 Cells : A pharmacodynamic study demonstrated that treatment with this compound inhibited lung metastasis in mouse models, showcasing its potential for therapeutic applications in metastatic breast cancer .

- Selectivity Index : The compound exhibited a selectivity index of nearly 20-fold between cancerous and non-cancerous cells, suggesting a favorable therapeutic window .

Applications in Drug Development

Given its biological activity, this compound is being explored for several applications:

- Drug Design : It serves as a building block for synthesizing more complex molecules aimed at targeting specific enzymes involved in disease processes.

- Material Science : Its unique properties are also being investigated for applications in advanced materials and nanotechnology.

Q & A

Q. What are the standard synthetic routes for (5-((tert-Butoxycarbonyl)amino)-2-chlorophenyl)boronic acid?

The synthesis typically involves two key steps: (1) Boc protection of the amino group and (2) Suzuki-Miyaura coupling to introduce the boronic acid moiety. For example, a structurally similar compound, (5-(((tert-butoxycarbonyl)amino)methyl)furan-2-yl)boronic acid, was synthesized via microwave-assisted Suzuki coupling using bis(triphenylphosphine)palladium(II) dichloride as the catalyst, DME/HO/EtOH as the solvent system, and 2 M NaCO as the base at 140°C . The Boc group is introduced using di-tert-butyl dicarbonate (BocO) under basic conditions (e.g., NaOH or DMAP) .

Q. How is the purity and structural integrity of this compound confirmed?

Analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR in deuterated solvents (e.g., DMSO-d) to confirm substituent positions and Boc protection .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns .

- HPLC : To assess purity (>95% by area normalization) using a C18 column and acetonitrile/water gradients .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling conditions be optimized for this compound?

Key optimization parameters include:

- Catalyst selection : PdCl(PPh) or Pd(PPh) for improved coupling efficiency .

- Solvent system : A polar aprotic solvent mixture (e.g., DME/HO/EtOH) enhances solubility and reaction rates .

- Temperature : Microwave heating (140°C) reduces reaction time from hours to minutes .

- Base stoichiometry : Excess NaCO (2 M) ensures deprotonation of the boronic acid for effective transmetallation .

Statistical methods like Design of Experiments (DoE) can systematically evaluate these variables .

Q. How does the boronic acid moiety in this compound interact with biological targets?

The boronic acid group forms reversible covalent bonds with nucleophiles (e.g., serine residues in enzymes or diols in carbohydrates). For example, boronic esters inhibit proteases by mimicking transition states . To study these interactions:

Q. How to resolve contradictions in reported reaction yields or biological activities?

Discrepancies may arise from:

- Protection/deprotection efficiency : Incomplete Boc removal (e.g., using TFA) can alter reactivity .

- Solvent impurities : Trace water in DMSO affects boronic acid stability .

- Analytical variability : Standardize NMR integration methods and HPLC conditions .

Mitigation strategies : - Replicate experiments under controlled conditions (e.g., inert atmosphere for moisture-sensitive steps) .

- Cross-validate results using orthogonal techniques (e.g., B NMR for boron speciation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.